5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile
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Overview
Description
5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile is a chemical compound with the molecular formula C6H3ClN2OS It is known for its unique structure, which includes a thiophene ring substituted with a chloro group and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of chemical reactions, such as chlorination and hydroxyimino reactions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-alpha-(hydroxyimino)thiophen-2-acetonitrile include:
- 5-Bromo-alpha-(hydroxyimino)thiophen-2-acetonitrile
- 5-Iodo-alpha-(hydroxyimino)thiophen-2-acetonitrile
- 5-Fluoro-alpha-(hydroxyimino)thiophen-2-acetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group can affect the compound’s electronic properties and its interactions with other molecules, making it a unique and valuable compound for research and industrial applications .
Properties
CAS No. |
42520-76-3 |
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Molecular Formula |
C6H3ClN2OS |
Molecular Weight |
186.62 g/mol |
IUPAC Name |
(2E)-2-(5-chlorothiophen-2-yl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-2-1-5(11-6)4(3-8)9-10/h1-2,10H/b9-4+ |
InChI Key |
OYNBTUUDEASXIH-RUDMXATFSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)/C(=N/O)/C#N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=NO)C#N |
Origin of Product |
United States |
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